3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis and X-ray Structure : Research by El-Kurdi et al. (2021) discusses the synthesis of triazolopyridines, related to the chemical family of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. The study highlights the use of N-Chlorosuccinimide (NCS) for oxidative cyclization of hydrazones under mild conditions. The structural characterization of these compounds was achieved through various methods including X-ray diffraction (El-Kurdi et al., 2021).
Biological Activity Studies
Anticancer Activities : Demirci and Demirbas (2019) synthesized molecules starting from a compound structurally similar to 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. They explored the enhancement of biological activity with other heterocycles and determined the anticancer activity of the resulting compounds against prostate cancer cell lines (Demirci & Demirbas, 2019).
Antimicrobial Activities : Bayrak et al. (2009) synthesized new compounds starting from isonicotinic acid hydrazide, related to 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride. They evaluated these compounds for their antimicrobial activities, showing that many of them exhibited good or moderate activity (Bayrak et al., 2009).
Chemical and Spectroscopic Characterization
- Synthesis and Characterization of Derivatives : Gogireddy et al. (2014) synthesized a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives. These compounds were characterized by spectral data, providing insights into the chemical properties of similar compounds (Gogireddy et al., 2014).
properties
IUPAC Name |
3-pyridin-4-yl-1H-indazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.2ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;;/h1-7H,13H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYXWBIJGUDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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